5-Amino-7-azaindole-6-carboxylic acid
Overview
Description
5-Amino-7-azaindole-6-carboxylic acid: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound features an amino group at the 5-position, an azaindole core, and a carboxylic acid group at the 6-position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-azaindole-6-carboxylic acid typically involves multi-step procedures starting from commercially available precursors. One common method includes:
Formation of the Azaindole Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on cost-efficiency, scalability, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group or the indole ring.
Reduction: Reduction reactions can be used to modify the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and carboxylic acid positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, amines, and alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives such as nitro compounds or quinones.
Reduction Products: Reduced forms like alcohols or aldehydes.
Substitution Products: Various substituted indoles depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-7-azaindole-6-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-Amino-7-azaindole-6-carboxylic acid exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, facilitating binding to biological macromolecules. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Azaindole: Lacks the amino and carboxylic acid groups, making it less versatile in certain reactions.
5-Aminoindole: Similar but lacks the aza group, which can affect its reactivity and biological activity.
Indole-6-carboxylic acid: Lacks the amino group, which can limit its applications in certain synthetic routes.
Uniqueness
5-Amino-7-azaindole-6-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the azaindole core. This combination allows for a wide range of chemical modifications and interactions, enhancing its utility in various fields.
Properties
IUPAC Name |
5-amino-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKWYRYFKSBCKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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